molecular formula C11H23ClN2O B1456569 N,N-Dipropyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236263-40-3

N,N-Dipropyl-2-pyrrolidinecarboxamide hydrochloride

Cat. No. B1456569
M. Wt: 234.76 g/mol
InChI Key: LWICXWUBXJNHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of N,N-Dipropyl-2-pyrrolidinecarboxamide hydrochloride is C11H23ClN2O . Its molecular weight is 234.77 . The exact structure is not provided in the available resources.

Scientific Research Applications

Radiation Synthesis of Hydrogels

Hydrogels containing diprotic acid moieties, such as those derived from vinyl monomers carrying diprotic acid groups, have been developed through radiation synthesis. These non-ionic hydrogels, like poly(acryl amide) and poly(n-vinyl 2-pyrrolidone), demonstrate stimuli-responsive behaviors. Their swelling behaviors can be reliably predicted under varying solution conditions, showcasing their potential in adsorption and separation of biomolecules, dyes, and metal ions in aqueous media. They also have applications in controlled drug release responsive to environmental pH changes (Güven et al., 1999).

Environmental Contaminants and Their Impact

Another area of research focuses on environmental contaminants, such as polybrominated diphenyl ethers (PBDEs) and novel brominated flame retardants (NBFRs). These compounds, used broadly in various materials for fire retardation, have shown similar toxic characteristics and environmental fate as PBDEs, highlighting the need for understanding the impact of chemical compounds on environmental health (McGrath et al., 2017).

Pharmacological Studies

In pharmacological contexts, the combined treatment of Saxagliptin hydrochloride and Glibenclamide for Type-2 Diabetes has been reviewed, emphasizing the importance of understanding the action mechanisms and potential interactions of chemical compounds in therapeutic applications (Sisode et al., 2016).

properties

IUPAC Name

N,N-dipropylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-3-8-13(9-4-2)11(14)10-6-5-7-12-10;/h10,12H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWICXWUBXJNHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dipropyl-2-pyrrolidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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